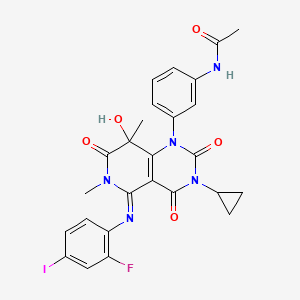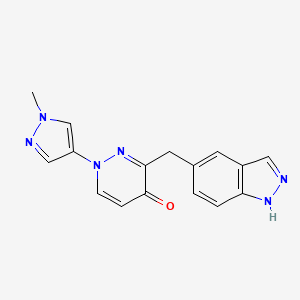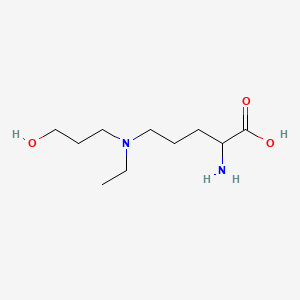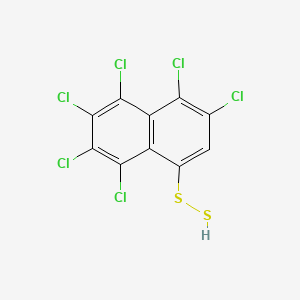
1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene is a chlorinated naphthalene derivative with significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of six chlorine atoms and a disulfanyl group attached to the naphthalene ring, making it a highly chlorinated and sulfur-containing aromatic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene typically involves the chlorination of naphthalene followed by the introduction of the disulfanyl group. One common method involves the bromination of naphthalene to form dibromonaphthalene, which is then subjected to chlorination to obtain hexachloronaphthalene. The disulfanyl group is introduced through a nucleophilic substitution reaction using disulfide reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate catalysts to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the disulfanyl group to thiol groups.
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile under photoirradiation conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Grignard reagents in dry ether or organolithium compounds in hexane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene involves its interaction with biological molecules through its chlorinated and disulfanyl groups. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The chlorinated structure also allows for strong interactions with lipid membranes, potentially affecting membrane integrity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6-Hexachloronaphthalene: Similar in structure but lacks the disulfanyl group, making it less reactive in certain chemical reactions.
2,3-Disulfanyl-1,4-naphthoquinone: Contains disulfanyl groups but differs in the position and number of chlorine atoms, leading to different chemical and biological properties.
Uniqueness
1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene is unique due to the combination of extensive chlorination and the presence of a disulfanyl group, which imparts distinct reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H2Cl6S2 |
|---|---|
Poids moléculaire |
399.0 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexachloro-8-(disulfanyl)naphthalene |
InChI |
InChI=1S/C10H2Cl6S2/c11-2-1-3(18-17)4-5(6(2)12)8(14)10(16)9(15)7(4)13/h1,17H |
Clé InChI |
HXDGNADZWUMWGA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)SS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


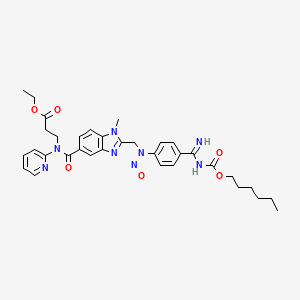
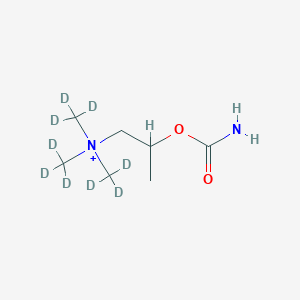
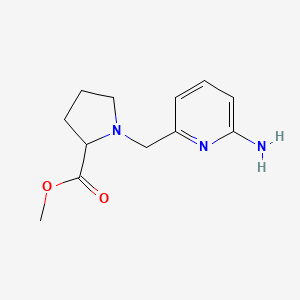
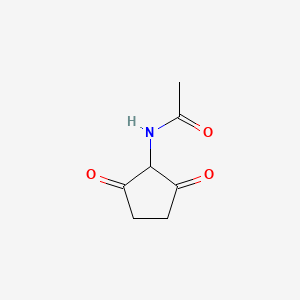


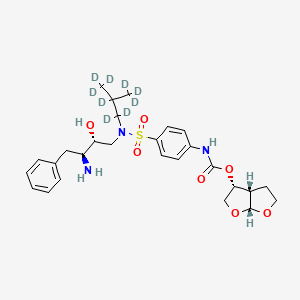
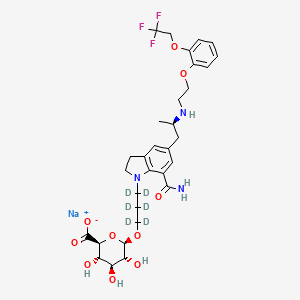

![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)

